N-(4-chlorobenzyl)-4-nitrobenzamide
CAS No.:
Cat. No.: VC11015321
Molecular Formula: C14H11ClN2O3
Molecular Weight: 290.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H11ClN2O3 |
|---|---|
| Molecular Weight | 290.70 g/mol |
| IUPAC Name | N-[(4-chlorophenyl)methyl]-4-nitrobenzamide |
| Standard InChI | InChI=1S/C14H11ClN2O3/c15-12-5-1-10(2-6-12)9-16-14(18)11-3-7-13(8-4-11)17(19)20/h1-8H,9H2,(H,16,18) |
| Standard InChI Key | DBGGDPXHDVDKQC-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl |
| Canonical SMILES | C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl |
Introduction
Molecular Structure and Crystallographic Properties
Planar Geometry and Intramolecular Interactions
The crystal structure of N-(4-chlorophenyl)-4-nitrobenzamide reveals near-planar aromatic rings, with a dihedral angle of 4.63° between the benzamide and chlorophenyl rings . This coplanarity arises from conjugation between the amide group and the aromatic systems. The nitro group adopts a nearly planar configuration relative to the benzamide ring, with a C–C–N–O torsion angle of 6.7° .
Key intramolecular interactions include a C–H⋯O hydrogen bond (2.48 Å) between the amide hydrogen and the nitro oxygen, which stabilizes the molecular conformation . Intermolecular N–H⋯O(nitro) hydrogen bonds (2.89 Å) further organize molecules into zigzag chains along the crystallographic direction .
Table 1: Selected Bond Lengths and Angles
| Parameter | Value (Å/°) |
|---|---|
| C–O (amide) | 1.225(2) |
| N–C (aromatic) | 1.414(2) |
| C–Cl | 1.741(1) |
| Dihedral angle (rings) | 4.63(6) |
Synthetic Methodologies
Laboratory-Scale Synthesis
The compound is synthesized via a two-step protocol:
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Esterification: 4-Chlorobenzoic acid reacts with methanol under acidic conditions to form methyl 4-chlorobenzoate.
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Amidation: The ester undergoes nucleophilic acyl substitution with 4-nitroaniline in dichloromethane, catalyzed by triethylamine at 273–278 K .
The reaction yields a precipitate, which is purified via recrystallization from an ethanol-tetrahydrofuran (1:1) mixture, achieving >95% purity .
Industrial Production Considerations
Scalable methods employ continuous flow reactors to optimize temperature and residence time, enhancing yield (∼85%) and reducing byproducts. Catalytic systems using immobilized lipases have been explored to improve regioselectivity in analogous amidation reactions.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
The ¹³C NMR spectrum (SpectraBase ID: 1vecvV4c1q7) exhibits signals at:
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δ 164.8 ppm: Carbonyl carbon (C=O)
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δ 152.1 ppm: Nitro-substituted aromatic carbon
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular formula with an exact mass of 276.03017 u (calculated: 276.03017 u) . The base peak at m/z 276 corresponds to the molecular ion [M]⁺.
Applications in Polymer Science
Solubility Enhancement in Polyimides
Incorporating N-(4-chlorophenyl)-4-nitrobenzamide as a pendant group in polyimides disrupts chain packing, increasing solubility in polar aprotic solvents (e.g., NMP, DMF) by 40–60% compared to unmodified polymers . This modification preserves thermal stability, with decomposition temperatures exceeding 500°C .
Comparative Analysis with Halogenated Analogs
| Derivative | Solubility in DMF (g/100 mL) | T₅% (°C) |
|---|---|---|
| Chloro-substituted | 12.3 ± 0.5 | 512 |
| Bromo-substituted | 10.8 ± 0.4 | 498 |
| Iodo-substituted | 9.1 ± 0.3 | 485 |
The electron-withdrawing nitro group synergizes with the chloro substituent to improve solubility without significantly compromising thermal resistance .
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